molecular formula C15H14FN3O2 B2674639 N-(2-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide CAS No. 1903314-05-5

N-(2-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide

Cat. No. B2674639
CAS RN: 1903314-05-5
M. Wt: 287.294
InChI Key: NWWBNOGGNYNWRB-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It is a small molecule that selectively targets the mutated EGFR tyrosine kinase in non-small cell lung cancer (NSCLC) patients. AZD-9291 has shown promising results in preclinical and clinical trials, and it has been approved by the US Food and Drug Administration (FDA) for the treatment of metastatic NSCLC.

Scientific Research Applications

Selective Inhibition of Kinase Superfamily

Compounds similar to N-(2-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide have been identified as potent and selective inhibitors of the Met kinase superfamily. These inhibitors have shown significant efficacy in in vivo models of human gastric carcinoma, highlighting their potential for cancer therapy (Schroeder et al., 2009).

Antidepressant and Nootropic Agents

Azetidinone derivatives have been synthesized and evaluated for their antidepressant activity and nootropic activity, indicating the potential of such compounds in treating depression and enhancing cognitive functions (Thomas et al., 2016).

Imaging and Diagnostic Applications

Azetidine derivatives have been developed as new positron emission tomography (PET) ligands for imaging nicotinic acetylcholine receptors in the brain, offering potential applications in neurological research and diagnosis (Doll et al., 1999).

Agricultural and Environmental Studies

The effect of azetidine 2-carboxylic acid on ion uptake and release in plant roots has been studied, indicating potential applications of related compounds in agricultural research and environmental sciences (Pitman et al., 1977).

properties

IUPAC Name

N-(2-fluorophenyl)-3-pyridin-3-yloxyazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O2/c16-13-5-1-2-6-14(13)18-15(20)19-9-12(10-19)21-11-4-3-7-17-8-11/h1-8,12H,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWBNOGGNYNWRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC=CC=C2F)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide

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